

The Discovery and Initial Synthesis of FR-190997: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FR-190997 is a potent and selective non-peptide partial agonist of the bradykinin B2 receptor (B2R). Initially investigated for cardiovascular indications and later for glaucoma, it has shown significant antiproliferative activity in cancer cell lines, sparking interest in its repurposing as an anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, initial synthesis, and biological evaluation of **FR-190997**, including detailed experimental methodologies and a summary of its key biological activities.

Introduction

Bradykinin, a nonapeptide, is a key mediator in the kallikrein-kinin system, exerting its diverse physiological and pathological effects through two G protein-coupled receptors, B1 and B2. The B2 receptor is constitutively expressed in a wide range of tissues and is implicated in processes such as inflammation, pain, and blood pressure regulation.[1] The discovery of non-peptide ligands for the B2 receptor has been a significant area of research, leading to the development of both antagonists and agonists.

FR-190997, chemically known as 8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl) cinnaminoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy) quinoline, was first reported by Fujisawa Pharmaceutical Co. (now Astellas Pharma Inc.) as a potent and selective



B2R partial agonist.[2][3] This document details the initial synthetic routes to **FR-190997** and the key in vitro and in vivo studies that have characterized its pharmacological profile.

Quantitative Data Summary

The biological activity of **FR-190997** has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity and Functional Potency of FR-190997

Parameter	Value	Cell Line/System	Reference
Ki (B2 Receptor)	9.8 nM	Human cloned B2 receptor	[3][4]
EC50 (Ca2+ mobilization)	155 nM	Human non- pigmented ciliary epithelial cells	[3]
EC50 (Prostaglandin Production)	15-19 nM	Human ciliary muscle and trabecular meshwork cells	[3]
IC50 (B2 Receptor)	3 nM	Not specified	[2]

Table 2: Antiproliferative Activity of FR-190997

Cell Line	Cancer Type	IC50	Reference
MCF-7	Breast Cancer	2.14 μΜ	[5]
MDA-MB-231	Triple-Negative Breast Cancer	0.08 μM (80 nM)	[2][5][6][7]

Experimental Protocols Synthesis of FR-190997

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The initial synthesis of **FR-190997** reported by Fujisawa was a 20-step process that involved multiple chromatographic purifications.[2][7] A more recent, improved synthesis was developed that is 17 steps long and chromatography-free, enabling multigram scale production.[2][6][7] The overall synthetic strategy involves the convergent synthesis of key fragments followed by their assembly.

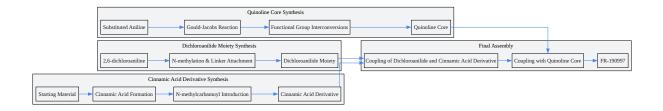
Key Synthetic Steps (Improved 17-Step Synthesis):

A detailed, step-by-step protocol for the entire 17-step synthesis is beyond the scope of this guide; however, the general approach is outlined below. The synthesis can be conceptually divided into the preparation of three key intermediates: the quinoline core, the dichloroanilide moiety, and the cinnamic acid derivative.

- Synthesis of the Quinoline Core: This typically starts from a substituted aniline and involves a cyclization reaction, such as the Gould-Jacobs reaction, to form the quinoline ring system.[8] Further modifications introduce the 2-methyl and 4-(2-pyridylmethoxy) substituents.
- Synthesis of the Dichloroanilide Moiety: This fragment is prepared from 2,6-dichloroaniline through a series of reactions to introduce the N-methylamino group and the benzyloxy linker.
- Synthesis of the Cinnamic Acid Derivative: This involves the preparation of 4-(N-methylcarbamoyl)cinnamic acid.
- Fragment Coupling and Final Assembly: The key fragments are then coupled together. The final step typically involves the attachment of the cinnamide moiety to the dichloroanilide fragment, which is then linked to the quinoline core.

A visual representation of the synthetic workflow is provided below.





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Synthetic Workflow for FR-190997

Bradykinin B2 Receptor Binding Assay

This protocol is a general representation based on commonly used methods.

- Membrane Preparation:
 - Culture Chinese Hamster Ovary (CHO) cells stably expressing the human bradykinin B2 receptor.
 - Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Centrifuge the homogenate at low speed to remove nuclei and cell debris.
 - Centrifuge the supernatant at high speed to pellet the membranes.
 - Resuspend the membrane pellet in an appropriate assay buffer.
- Binding Assay:



- In a 96-well plate, add the cell membrane preparation, a radiolabeled B2 receptor ligand (e.g., [3H]-Bradykinin), and varying concentrations of the test compound (FR-190997).
- To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled B2 receptor ligand.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Determine the Ki value by analyzing the competition binding data using non-linear regression analysis (e.g., using Prism software).

Intracellular Calcium Mobilization Assay

This protocol is based on the use of a fluorescence-based assay.[9][10][11][12]

- Cell Culture:
 - Plate cells endogenously or recombinantly expressing the B2 receptor (e.g., human nonpigmented ciliary epithelial cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
- Dye Loading:
 - Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

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 Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake and de-esterification.

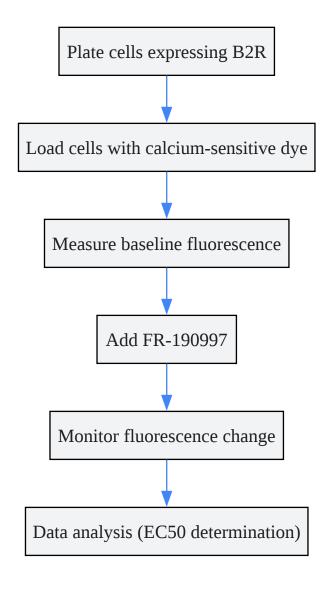
• Calcium Measurement:

- Place the plate in a fluorescence imaging plate reader (e.g., FlexStation or FLIPR).
- Establish a baseline fluorescence reading.
- Add varying concentrations of FR-190997 to the wells and monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

• Data Analysis:

- Determine the peak fluorescence response for each concentration of FR-190997.
- Plot the fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.





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Calcium Mobilization Assay Workflow

Antiproliferative Assay (MTT Assay)

This protocol is a general method for assessing cell viability.[13]

- · Cell Seeding:
 - Seed cancer cells (e.g., MCF-7 or MDA-MB-231) in a 96-well plate at a predetermined density and allow them to attach overnight.
- Compound Treatment:



- Treat the cells with various concentrations of FR-190997 and a vehicle control.
- Incubate the cells for a specified period (e.g., 48 or 72 hours).
- MTT Addition:
 - Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:
 - Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Mechanism of Action

FR-190997 acts as a partial agonist at the bradykinin B2 receptor. Upon binding, it is proposed to induce a conformational change in the receptor, leading to the activation of Gq/11 proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3][14] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events.

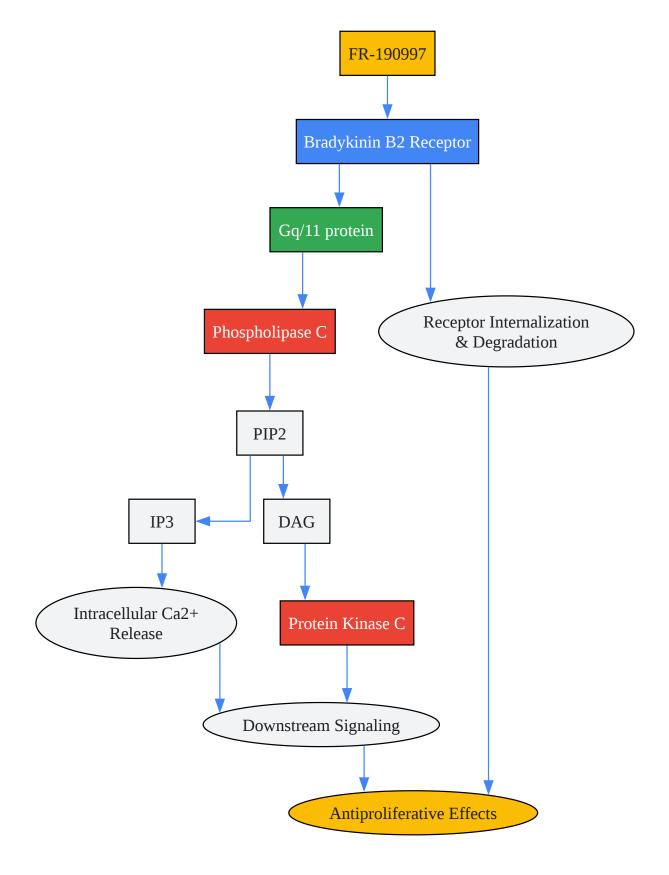


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The antiproliferative effects of **FR-190997** are thought to be mediated by a dual mechanism. One proposed mechanism involves agonist-induced receptor internalization and degradation, leading to a reduction in the number of functional B2 receptors available for signaling.[5] Another hypothesis is the sequestration of intracellular B2 receptors and inhibition of their associated endosomal signaling.[5]





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Proposed Signaling Pathway of FR-190997



Conclusion

FR-190997 is a valuable pharmacological tool for studying the bradykinin B2 receptor and holds potential as a therapeutic agent. Its initial discovery and synthesis by Fujisawa laid the groundwork for subsequent investigations into its diverse biological activities. The development of a more efficient, multigram-scale synthesis has made this compound more accessible for further research. The intriguing antiproliferative effects of FR-190997 warrant further investigation to elucidate the precise mechanisms involved and to explore its potential for clinical development in oncology. This technical guide provides a foundational understanding of FR-190997 for researchers and scientists in the field of drug discovery and development.

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